2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide
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Description
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide, commonly known as CDK9 inhibitor, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9), a protein that plays a crucial role in regulating gene expression.
Scientific Research Applications
- Anti-inflammatory Activity : Investigations suggest that this compound may possess anti-inflammatory properties, making it relevant for conditions such as arthritis, inflammatory bowel diseases, and other inflammatory disorders .
Polymorphism Studies
Polymorphism refers to the ability of a compound to exist in different crystalline forms. Understanding polymorphism is crucial for drug formulation and stability. Although not extensively studied, exploring the polymorphic behavior of this compound could provide valuable insights for pharmaceutical development .
Pesticide Research
The presence of fluorine and the imidazolidinone ring in this compound makes it an interesting candidate for pesticide development. Researchers have investigated its insecticidal properties, particularly against pests that affect crops and public health. Further studies are needed to assess its efficacy and safety .
Analytical Chemistry
As a reference standard, this compound finds utility in analytical methods. It serves as a benchmark for quality tests and assays specified in the United States Pharmacopeia (USP) .
properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O2/c19-12-3-1-4-13(9-12)24-8-7-23(18(24)26)11-17(25)22-10-14-15(20)5-2-6-16(14)21/h1-6,9H,7-8,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQKGPOHXJZPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2,6-difluorobenzyl)acetamide |
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